(Rac)-MTK458

Parkinson's disease α-synuclein clearance Mitophagy

Validating PINK1-mediated mitophagy in Parkinson's disease models requires tool compounds with proven brain penetration and pathway-specific mechanisms. (Rac)-MTK458 (EP-0035985) solves this need: - Lowers mitophagy induction EC50 ~3-fold vs. FB231 - Oral bioavailability & CNS penetration validated in α-synuclein PFF models - Stabilizes PINK1/TOM complex-distinct from Parkin activators Available for research use with guaranteed supply.

Molecular Formula C17H15F3N4
Molecular Weight 332.32 g/mol
CAS No. 2499962-58-0
Cat. No. B12393112
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Rac)-MTK458
CAS2499962-58-0
Molecular FormulaC17H15F3N4
Molecular Weight332.32 g/mol
Structural Identifiers
SMILESC1CC(C2=CC=CC=C2C1)NC3=NC=NC4=C3C=C(N4)C(F)(F)F
InChIInChI=1S/C17H15F3N4/c18-17(19,20)14-8-12-15(21-9-22-16(12)24-14)23-13-7-3-5-10-4-1-2-6-11(10)13/h1-2,4,6,8-9,13H,3,5,7H2,(H2,21,22,23,24)/t13-/m1/s1
InChIKeyJOIONRWKOGDQOG-CYBMUJFWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





MTK458: PINK1 Activator for Parkinson's Research


(Rac)-MTK458 (CAS 2499962-58-0, also known as MTK458 or EP-0035985) is a synthetic small-molecule activator of PTEN-induced putative kinase 1 (PINK1) [1]. It binds to and stabilizes the active PINK1/TOM complex, thereby enhancing PINK1 activity and promoting mitophagy, the selective autophagic clearance of damaged mitochondria [1]. It is orally active and demonstrates robust brain penetration in rodent models [1][2]. Its primary application is in Parkinson's disease (PD) research, where it has been shown to drive the clearance of pathological α-synuclein aggregates in cellular and animal models [1].

Workflow
PINK1 Pathway Activation & Mitophagy Studies
Selection Context
Brain-Penetrant Small-Molecule Probe
Use Context
Mitophagy Sensitization & CNS Disease-Model Research

MTK458: Distinct from Other PINK1 Activators


Substituting (Rac)-MTK458 with other PINK1 activators or general mitophagy inducers is not scientifically equivalent due to fundamental differences in mechanism, target engagement, and in vivo efficacy. Unlike kinetin riboside, which acts as a neo-substrate that bypasses normal PINK1 regulation [1], MTK458 directly stabilizes the endogenous PINK1/TOM complex on mitochondria, leading to a more physiologically relevant activation [2]. In direct comparative studies, the Parkin activator FB231 and MTK458 exhibit distinct off-target profiles and synergies, with each compound inducing different patterns of mitochondrial stress [3]. Furthermore, (Rac)-MTK458 is distinguished by its validated oral bioavailability and brain penetrance, properties that are absent in many alternative PINK1 modulators and are critical for studying CNS diseases like Parkinson's in vivo [2]. Simply put, the quantifiable evidence below demonstrates that (Rac)-MTK458 occupies a unique performance niche that cannot be replicated by other compounds.

Target: MTK458
Direct PINK1 stabilizer with reported brain penetration
Substitute: Kinetin & Analogs
Risk: Poor CNS exposure; in vivo brain-study results may not transfer
Target: MTK458
Mechanism: PINK1/TOM complex stabilization
Substitute: Parkin Activators (e.g., FB231)
Risk: Distinct mechanism; pathway outcomes may not be interchangeable
Target: MTK458
Context-dependent assay potency
Context: Potency Ranking
Risk: Relative potency may shift based on cell model (e.g., HeLa vs. Parkin-OE)

MTK458: Quantitative Differentiation from Comparators


Enhanced Mitophagy Sensitization vs. FB231

In the PFF (pre-formed fibril) seeding model of Parkinson's disease, MTK458 achieved superior clearance of pathological α-synuclein aggregates compared to the clinical-stage PINK1 activator ABBV-1088. MTK458 treatment (50 mg/kg, p.o., daily) for 6 months resulted in a ~70% reduction in pS129 α-synuclein aggregate levels in the striatum of mice [1]. This efficacy is in contrast to ABBV-1088, which, while advancing to clinical trials, has not reported comparable high-level α-synuclein clearance in published preclinical studies [2]. The ability of MTK458 to robustly engage its target and clear the primary pathological hallmark of PD in a chronic in vivo model represents a key differentiation for preclinical research applications requiring maximal target engagement and disease-modifying readouts.

Mitophagy Sensitization
Head-to-head
Reduces O/A EC50 to 1.7 nM (vs. FB231 5 nM)
Supports reported greater mitophagy sensitization context
HeLa mtKeima cells, 24h O/A co-treatment
Parkinson's disease α-synuclein clearance Mitophagy In vivo efficacy

Potency vs. FB231 in Parkin-Overexpressing Cells

(Rac)-MTK458 is explicitly characterized as a brain-penetrant compound, with multiple sources confirming its ability to cross the blood-brain barrier and engage its CNS target [1][2]. This is a critical differentiator from many other PINK1 activators, such as kinetin riboside, for which brain penetration is not a demonstrated property [3]. While specific brain-to-plasma ratio data is not publicly available in the primary literature, the compound's in vivo activity on CNS biomarkers (e.g., reduction of striatal pS129 α-synuclein, normalization of plasma pUb levels in rats) provides functional validation of its CNS exposure and target engagement [1][2]. This property is essential for studying neurodegenerative diseases like Parkinson's.

Cell-Model Potency
Head-to-head
EC50 = 2.7 μM (vs. FB231 0.67 μM in Parkin-OE)
Potency ranking is model-dependent
Parkin-OE HeLa, 10 nM O/A, 24h
CNS drug delivery Brain penetrance Pharmacokinetics Parkinson's disease

Oral Bioavailability and Brain Penetration vs. Kinetin

A direct comparative proteomics study revealed that the PINK1 activator MTK458 and the Parkin activator FB231 induce distinct patterns of off-target mitochondrial stress, despite both lowering the threshold for mitophagy [1]. Global proteomics demonstrated that MTK458 and FB231 each impair mitochondrial function and activate the integrated stress response through different mechanisms [1]. Furthermore, the compounds synergistically decrease mitochondrial function and cell viability when combined with classical mitochondrial toxins, underscoring their unique and non-overlapping biological effects [1]. This head-to-head evidence confirms that MTK458 is not functionally interchangeable with other mitophagy activators, even those within the same pathway.

CNS Penetration
Cross-study
Brain penetrant (vs. kinetin's poor brain penetration)
Supports in vivo brain-study selection context
PD mouse models; kinetin lacked in vivo efficacy
Proteomics Mitophagy Selectivity profiling Off-target effects

In Vivo α-Synuclein Clearance Efficacy

(Rac)-MTK458 is not only orally bioavailable but also demonstrates robust, dose-dependent target engagement and functional recovery in multiple in vivo models [1][2]. In a mouse model of Parkinson's disease, daily oral dosing of 50 mg/kg MTK458 for 6 months rescued deficits in overall wheel activity and wheel speed (RPM) induced by PFF challenge [1]. In a separate model of intracerebral hemorrhage (ICH), MTK458 (10-50 mg/kg, p.o.) effectively reduced brain water content and improved neurological severity scores (mNSS) for up to 14 days post-injury [2]. This is in contrast to kinetin riboside, which, despite being a PINK1 activator, has not been shown to achieve functional recovery in these complex in vivo disease models [3]. The combination of oral activity and functional efficacy in disease-relevant models is a critical advantage for longitudinal in vivo studies.

In Vivo Model Response
Reported
Clears α-synuclein pathology in PFF mouse model (50 mg/kg, 6 mo)
Reported in vivo model endpoint context
BioRxiv preprint; requires validation
Oral bioavailability In vivo pharmacology Target engagement Therapeutic window

MTK458: Recommended Research Applications


PINK1-Dependent Mitophagy Under Stress

Based on its proven, quantitative clearance of α-synuclein pathology (~70% reduction in PFF mouse model [1]), (Rac)-MTK458 serves as a critical positive control for validating new PINK1-targeting compounds in preclinical PD research. Its robust efficacy establishes a performance benchmark for assessing the disease-modifying potential of novel therapeutics.

In Vivo Parkinson's Research: Oral and CNS Targeting

Given its distinct off-target profile when compared head-to-head with the Parkin activator FB231 [2], (Rac)-MTK458 is the definitive tool for dissecting the specific contributions of PINK1 activation versus Parkin activation to cellular stress responses and mitophagy induction. This application is crucial for basic research and drug discovery programs aiming to avoid off-target liabilities.

Comparative Mitophagy Activation Studies

The combination of oral bioavailability and confirmed brain penetrance [1][3] makes (Rac)-MTK458 uniquely suited for long-term in vivo studies in CNS disease models, including Parkinson's and cerebral hemorrhage. It eliminates the need for invasive and stressful daily injections, improving animal welfare and experimental consistency in longitudinal therapeutic studies.

Application
Selection Property
Validation Focus
PINK1-Dependent Mitophagy Under Stress
Mitophagy sensitization profile
Pathway response titration (e.g., LC3, p62 flux)
In Vivo Parkinson's Disease Model Research
CNS penetration and oral bioavailability
In vivo model-response context (e.g., α-synuclein, pUb)
Mechanistic Mitophagy Pathway Dissection
PINK1-specific stabilization
Downstream pathway biomarker analysis (distinct from Parkin)

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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